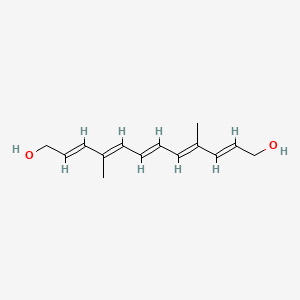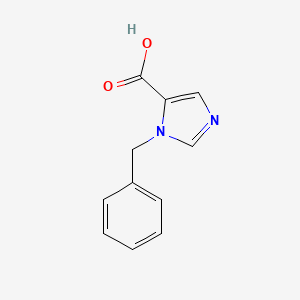
4-(Cyclopropanecarbonyl)benzenesulfonyl chloride
説明
科学的研究の応用
Antimicrobial Properties and Environmental Impact
4-(Cyclopropanecarbonyl)benzenesulfonyl chloride, due to its structural similarity to benzalkonium chlorides, may have broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. The widespread use of such compounds, especially in commercial products, can generate environments that favor microbial phenotypes potentially cross-resistant to various compounds. However, the frequent exposure of microbial communities to these chemicals raises concerns about environmental contamination and the emergence of resistant microbial strains (Pereira & Tagkopoulos, 2019).
Environmental and Health Concerns
Studies have indicated that the environmental presence and bioaccumulation potential of chlorinated compounds, similar to this compound, may lead to severe environmental and health ill-effects. Their persistence and the ability to undergo biodegradation, albeit slow, necessitate a thorough understanding and careful management to prevent potential adverse effects on human health and the environment (Haritash & Kaushik, 2009).
Chemical Stability and Degradation
The chemical stability of compounds structurally similar to this compound, such as poly(vinyl chloride), is influenced by various factors including temperature and exposure to certain environmental conditions. Understanding the mechanisms behind the thermal degradation, which may involve dehydrochlorination or other processes, is essential for predicting the behavior of these compounds under various conditions and ensuring their safe use and disposal (Starnes, 2002).
Synthetic Organic Chemistry Applications
The presence of the cyclopropane ring in this compound makes it a potential candidate for synthetic transformations. Oxidation of the methylene group activated by an adjacent cyclopropane can lead to carbonylcyclopropanes, avoiding unnecessary synthetic stages and meeting the requirements of atom economy. This approach is valuable in synthetic organic chemistry for the preparation of complex molecular structures (Sedenkova et al., 2018).
Safety and Hazards
作用機序
Target of Action
The primary target of 4-(Cyclopropanecarbonyl)benzenesulfonyl chloride is the aromatic nucleus . This compound is an electrophile, which means it has a tendency to react with nucleophiles, such as the aromatic nucleus .
Mode of Action
The mode of action involves an electrophilic aromatic substitution reaction . The compound, specifically the
SO2Cl+\text{SO}_2\text{Cl}^+SO2Cl+
moiety, reacts with an aromatic nucleus to produce the corresponding sulfonyl chloride . This reaction is a typical electrophilic aromatic substitution reaction .Biochemical Pathways
The biochemical pathway involved in this reaction is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic ring with an electrophile, in this case, the
moiety .Result of Action
The result of the action of this compound is the formation of a sulfonyl chloride derivative of the aromatic compound . This can serve as a key intermediate in the synthesis of various other compounds.
特性
IUPAC Name |
4-(cyclopropanecarbonyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3S/c11-15(13,14)9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGIAUNBGCWZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B3037656.png)
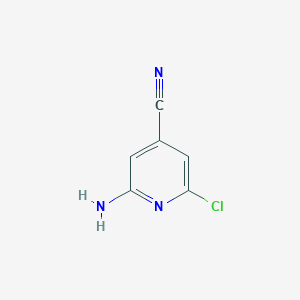


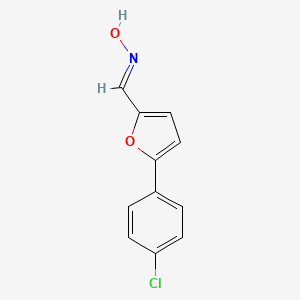
![3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3037664.png)

![4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole](/img/structure/B3037666.png)
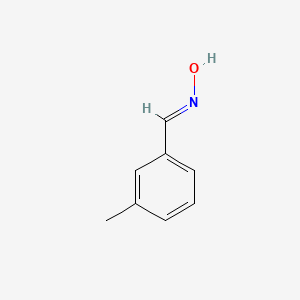
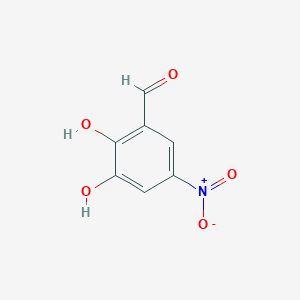
![2-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B3037670.png)

